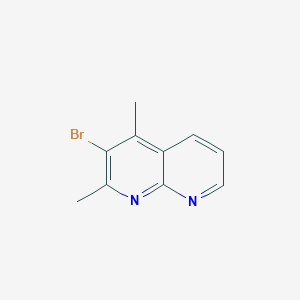

3-Bromo-2,4-dimethyl-1,8-naphthyridine

Descripción

Historical Context and Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of naphthyridine chemistry, which traces its origins to the late 19th century. The foundational work in this field began with Arnold Reissert in 1893, who first coined the term "naphthyridin" specifically for the 1,8-naphthyridine system. This early nomenclature established the conceptual framework for understanding these bicyclic nitrogen-containing heterocycles.

The systematic study of naphthyridines gained significant momentum following Friedrich Friedländer's pioneering work in 1882, when he introduced the synthesis of naphthyridine derivatives by condensing ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. This reaction, subsequently known as the Friedländer reaction, became the cornerstone methodology for constructing 1,8-naphthyridine scaffolds and their derivatives. The historical significance of this reaction cannot be overstated, as it provided the first reliable synthetic route to these important heterocyclic systems.

The evolution of naphthyridine chemistry continued through the early 20th century, with Koller's group reporting the first successful synthesis of 1,8-naphthyridines in 1927. This milestone marked the beginning of systematic investigations into the properties and applications of these compounds. The subsequent decades witnessed significant advances in synthetic methodologies, leading to the development of various substituted naphthyridine derivatives, including halogenated variants such as this compound.

The recognition of naphthyridines as important pharmacophores emerged during the mid-20th century, when researchers began to identify their potential in medicinal chemistry. The discovery that compounds such as nalidixic acid, enoxacin, and trovafloxacin possess significant antibacterial properties related to the fluoroquinolones established the therapeutic relevance of 1,8-naphthyridine derivatives. This realization catalyzed intensive research efforts to synthesize and evaluate various substituted naphthyridines, including brominated derivatives that could serve as synthetic intermediates for drug development.

Structural Classification Within the Naphthyridine Family

This compound belongs to the 1,8-naphthyridine structural class, which is one of six possible isomeric naphthyridine systems. The naphthyridine family comprises diazanaphthalenes with nitrogen atoms positioned in separate rings, distinguishing them from benzodiazines where both nitrogen atoms reside in the same ring. The six structural isomers are classified according to the positions of the nitrogen atoms: 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.

The 1,8-naphthyridine system, to which this compound belongs, is characterized by nitrogen atoms at positions 1 and 8 of the bicyclic framework. This arrangement creates a unique electronic environment that significantly influences the compound's chemical reactivity and biological activity. The 1,8-naphthyridine scaffold is considered the most well-studied of the six isomeric naphthyridines due to its prevalence in bioactive compounds and its synthetic accessibility.

Within the 1,8-naphthyridine family, this compound represents a trisubstituted derivative with specific functional groups at defined positions. The bromine atom at position 3 provides a reactive site for nucleophilic substitution reactions and cross-coupling chemistry, while the methyl groups at positions 2 and 4 contribute to the compound's steric and electronic properties. This substitution pattern places the compound in the category of halogenated naphthyridine derivatives, which are recognized for their utility as synthetic intermediates.

The structural features of this compound can be systematically compared with other naphthyridine derivatives through the following classification table:

| Structural Feature | This compound | Related Compounds |

|---|---|---|

| Core System | 1,8-Naphthyridine | 1,5-, 1,6-, 1,7-, 2,6-, 2,7-Naphthyridine |

| Halogen Substitution | Bromine at position 3 | Chlorine, fluorine, iodine variants |

| Alkyl Substitution | Methyl groups at positions 2 and 4 | Various alkyl combinations |

| Substitution Pattern | 2,3,4-Trisubstituted | Mono-, di-, polysubstituted variants |

Significance in Organic and Heterocyclic Chemistry

The significance of this compound in organic and heterocyclic chemistry stems from its dual role as both a target molecule for synthetic methodology development and a versatile building block for complex molecular construction. The compound exemplifies the importance of halogenated heterocycles in modern synthetic chemistry, where the bromine substituent serves as a crucial functional handle for various transformation reactions.

In the context of synthetic methodology, this compound represents an important substrate for evaluating and developing new synthetic protocols. Recent advances in 1,8-naphthyridine synthesis have demonstrated the utility of ionic liquid-catalyzed approaches, with choline hydroxide emerging as an effective, environmentally benign catalyst for Friedländer reactions. These green chemistry approaches have enabled gram-scale synthesis of naphthyridine derivatives in aqueous media, representing a significant advancement over traditional methods that require harsh reaction conditions and organic solvents.

The compound's role as a synthetic intermediate is particularly noteworthy in the development of complex heterocyclic systems. The bromine substituent at position 3 provides opportunities for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-mediated functionalization processes. These transformations enable the construction of diverse molecular architectures from the naphthyridine core, expanding the accessible chemical space for drug discovery and materials science applications.

From a reactivity perspective, this compound exhibits characteristic properties of both aromatic heterocycles and organohalides. The electron-deficient nature of the naphthyridine system enhances the electrophilicity of the carbon bearing the bromine substituent, facilitating nucleophilic substitution reactions under relatively mild conditions. This enhanced reactivity pattern has been exploited in the synthesis of various functionalized naphthyridine derivatives with potential applications in medicinal chemistry.

The compound also holds significance in the broader context of heterocyclic natural product synthesis. The 1,8-naphthyridine core is found in numerous bioactive alkaloids and synthetic pharmaceuticals, making derivatives such as this compound valuable precursors for total synthesis efforts. The ability to introduce diverse substituents through the reactive bromine position has enabled chemists to construct complex molecular targets with high efficiency and selectivity.

Recent research has highlighted the potential of naphthyridine derivatives in materials science applications, particularly in the development of organic light-emitting diodes and thermally activated delayed fluorescence materials. The electronic properties of this compound, influenced by both the naphthyridine core and the substituent pattern, may contribute to the development of new functional materials with tailored photophysical properties.

Chemical Identification and Nomenclature Parameters

The chemical identification of this compound is established through a comprehensive set of molecular descriptors and standardized nomenclature systems that enable unambiguous characterization and database registration. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, designating the positions of substituents relative to the numbered naphthyridine core structure.

The primary molecular formula C₁₀H₉BrN₂ provides essential compositional information, indicating the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, and two nitrogen atoms. This formula corresponds to a molecular weight of 237.10 grams per mole, which serves as a fundamental parameter for analytical characterization and synthetic planning.

Chemical Abstracts Service has assigned the unique registry number 1019108-06-5 to this compound, providing a permanent identifier for literature and database searches. This Chemical Abstracts Service number enables efficient cross-referencing across multiple chemical databases and publications, ensuring consistent identification regardless of nomenclature variations.

The compound's structural representation is captured through several standardized molecular descriptor systems:

| Descriptor Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 |

| International Chemical Identifier Key | GICYHTGGELQYMG-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=C2C=CC=NC2=NC(=C1Br)C |

| Canonical Simplified Molecular Input Line Entry System | CC1=C2C=CC=NC2=NC(=C1Br)C |

These standardized representations enable computational analysis, database searching, and structure-activity relationship studies. The International Chemical Identifier provides a hierarchical description of the molecular structure, while the International Chemical Identifier Key serves as a fixed-length hash code derived from the International Chemical Identifier string.

Alternative nomenclature systems and synonyms for this compound include the systematic names "1,8-Naphthyridine, 3-bromo-2,4-dimethyl-" and "3-bromo-2,4-dimethylpyridino[2,3-b]pyridine". These alternative designations reflect different approaches to naming the compound while maintaining structural clarity and chemical accuracy.

Database identifiers across major chemical information systems include PubChem Compound Identification Number 42281372, ChemSpider Identification Number 21927927, and Material Safety Data Sheet number MFCD09863865. These cross-platform identifiers facilitate comprehensive literature searches and ensure consistent compound tracking across different research contexts.

The systematic numbering of the naphthyridine core follows established conventions where the nitrogen atoms occupy positions 1 and 8 of the bicyclic system. The bromine substituent is located at position 3, while methyl groups are positioned at carbons 2 and 4. This precise positional designation is crucial for understanding the compound's reactivity patterns and for planning synthetic transformations that exploit specific substitution sites.

Physical property data for this compound includes computed values for various molecular descriptors relevant to pharmaceutical and materials science applications. While experimental data for this specific compound may be limited, computational models provide estimates for parameters such as partition coefficients, molecular surface areas, and electronic properties that guide synthetic and application-oriented research efforts.

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICYHTGGELQYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281712 | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019108-06-5 | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019108-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

2-Amino-5-bromopyridine is a common starting material for introducing the bromine atom at the 3-position (numbering based on the naphthyridine system).

Diethyl ethoxymethylenemalonate (EEMM) or similar active methylene carbonyl compounds serve as components for ring formation via condensation.

Substituted 2-aminopyridines (e.g., 6-methyl-2-aminopyridine) provide methyl substituents at positions 2 and 4 through appropriate choice of starting amines.

Synthetic Route Example

A representative synthesis involves:

Condensation Step: Heating 2-amino-5-bromopyridine with diethyl ethoxymethylenemalonate under reflux conditions to form an intermediate malonate ester.

Cyclization: Thermal cyclization of the intermediate at elevated temperatures (e.g., 250°C in diphenyl ether) to form the dihydro-1,8-naphthyridine core with bromine and methyl substituents.

Hydrolysis and Purification: Alkaline hydrolysis of the ester to the corresponding acid, followed by isolation and purification steps such as recrystallization.

Optional Functional Group Modifications: Further substitution or functionalization can be performed to optimize the compound’s properties.

This approach aligns with the Gould-Jacobs reaction mechanism adapted for brominated and methylated derivatives.

Catalysts and Reaction Conditions

Metal-Free Catalysis in Water: Recent advances demonstrate that Friedlander-type reactions for 1,8-naphthyridines can be efficiently catalyzed by choline hydroxide ionic liquid in aqueous media, offering an environmentally friendly and high-yielding method.

Microwave Irradiation: Microwave-assisted synthesis has been employed to accelerate the condensation of 2-aminopyridines with malonate derivatives, reducing reaction times to minutes and improving yields.

Solvent Choice: Water, ethanol, glycerol, and diphenyl ether are commonly used solvents depending on the reaction step and desired selectivity.

Comparative Data Table of Synthetic Methods for 1,8-Naphthyridine Derivatives

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedlander Reaction | 2-Aminonicotinaldehyde + α-methylene carbonyl | Choline hydroxide IL in water, reflux | >90% | Metal-free, aqueous, eco-friendly |

| Gould-Jacobs Reaction | 2-Aminopyridine + EEMM | Thermal cyclization at 250°C in diphenyl ether | 60-80 | Suitable for 3-bromo and methyl substitution |

| Microwave-Assisted | 2-Aminopyridine derivatives + malonate esters | Microwave, 150-155°C, 5-20 min | 63-95 | Fast, efficient, minimal purification |

| Combes Reaction | 2,6-Diaminopyridine + 1,3-diketones | PPA, reflux | Variable (50-80) | Useful for disubstituted derivatives |

| Povarov Reaction | 2-Amino-4-methylpyridine + aldehydes + indole | InCl3, 100°C, acetonitrile | Moderate to high | Multicomponent, yields fused naphthyridines |

Research Findings and Notes

The use of choline hydroxide ionic liquid as a catalyst in water provides a sustainable and efficient route for 1,8-naphthyridine synthesis, achieving gram-scale yields without chromatographic purification.

Microwave-assisted synthesis of brominated 1,8-naphthyridines from 2-amino-5-bromopyridine and malonate esters yields products with good purity and moderate to high yields, facilitating rapid synthesis for biological evaluation.

The Friedlander reaction remains the most effective and versatile approach for preparing substituted 1,8-naphthyridines, including 3-bromo-2,4-dimethyl derivatives, with the advantage of simple reaction setup and high yields.

The introduction of methyl groups at positions 2 and 4 is typically achieved by selecting appropriately substituted 2-aminopyridines as starting materials, allowing regioselective substitution during ring formation.

Análisis De Reacciones Químicas

3-Bromo-2,4-dimethyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-2,4-dimethyl-1,8-naphthyridine serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives exhibit potential antibacterial, antiviral, and anticancer properties. For instance, studies have demonstrated that certain naphthyridine derivatives show significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 7.88 | |

| Staurosporine | MCF7 | 4.51 |

The mechanism of action often involves the induction of apoptosis through caspase activation and interference with DNA replication processes in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been noted for their effectiveness against Mycobacterium tuberculosis strains at low micromolar concentrations .

Material Science

Organic Electronics

The compound is also utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its favorable photochemical properties. The presence of bromine enhances the compound's electronic characteristics, making it suitable for these applications.

Chemical Biology

Molecular Sensors and Self-Assembly Systems

In chemical biology, this compound is employed in designing molecular sensors and self-assembly systems. These applications facilitate the study of biological processes at the molecular level. For instance, its ability to interact with biological targets suggests potential uses in drug delivery systems and biosensors .

Structure-Activity Relationship (SAR)

The biological activity of naphthyridines is heavily influenced by their structural features. Key factors include:

- Substituents at the C3 Position: Variations can significantly alter potency and selectivity.

- Halogenation: The presence of halogens like bromine enhances lipophilicity and may improve cellular uptake .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Anticancer Research: A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), revealing promising cytotoxic profiles with IC50 values lower than traditional chemotherapeutics .

- Antimicrobial Studies: Investigations into the antibacterial effects of naphthyridine derivatives demonstrated significant activity against common pathogens responsible for urinary tract infections .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of bacterial enzymes or interference with DNA replication in cancer cells .

Comparación Con Compuestos Similares

Positional Isomerism and Reactivity

- 3-Bromo vs. 6-Bromo Derivatives: 6-Bromo-1,8-naphthyridine derivatives (e.g., 6-Bromo-3-pyridazinamine) are intermediates in Sonogashira coupling reactions. Bromine at position 6 directs electrophilic substitution differently compared to position 3, altering regioselectivity in cross-coupling . Comparison: The 3-bromo substituent in the target compound may favor coupling at position 3, enabling unique synthetic pathways for functionalized materials .

- Methyl vs. Trifluoromethyl Substitutions: Isomers like 3b (7-methyl-2-amino-5-trifluoromethyl-1,8-naphthyridine) and 5b (5-methyl-2-amino-7-trifluoromethyl-1,8-naphthyridine) demonstrate distinct ¹³C-NMR shifts due to substituent positioning. The electron-withdrawing trifluoromethyl group at position 5 (3b) reduces electron density at C5 compared to position 7 (5b), influencing reactivity and binding .

Physicochemical and Electrochemical Properties

- Redox Behavior: Cyclic voltammetry of amino derivatives (5a-b) reveals reversible redox peaks at ~0.5 V, attributed to the amino group’s oxidation. Bromine in 3-Bromo-2,4-dimethyl-1,8-naphthyridine may shift redox potentials due to its electron-withdrawing nature .

- Coordination Chemistry: The dimethyl groups in 2,4-dimethyl-1,8-naphthyridine derivatives facilitate metal coordination. For example, [Cu₃(µ-dpnapy)₃(CH₃CN)][ClO₄]₃ forms a linear Cu array via phosphino and naphthyridine ligands, whereas bromine substitution could alter metal-binding preferences .

Actividad Biológica

3-Bromo-2,4-dimethyl-1,8-naphthyridine is a derivative of the naphthyridine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Synthesis

This compound belongs to the 1,8-naphthyridine family characterized by a fused ring system containing nitrogen atoms. The compound can be synthesized through various methods including traditional condensation reactions and modern green chemistry techniques such as microwave-assisted synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. In vitro evaluations show that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 7.88 | |

| 3f | MCF7 | 6.53 | |

| 10b | MCF7 | 7.79 | |

| Staurosporine | MCF7 | 4.51 |

The mechanism of action primarily involves apoptosis induction through the activation of caspases and inhibition of cell cycle progression. Additionally, these compounds may act as topoisomerase inhibitors and interfere with DNA intercalation.

Antimicrobial Activity

1,8-Naphthyridine derivatives have shown promising antimicrobial effects against various pathogens:

- Antibacterial Activity : Compounds exhibit activity against Gram-positive and Gram-negative bacteria. For example, nalidixic acid, a well-known naphthyridine derivative, is effective against urinary tract infections caused by E. coli.

- Antitubercular Activity : Recent studies have reported that certain naphthyridine derivatives possess minimal inhibitory concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis strains .

Other Biological Activities

Beyond anticancer and antimicrobial properties, naphthyridines have been studied for their anti-inflammatory and neuroprotective effects:

- Anti-inflammatory : Naphthyridine derivatives have been shown to inhibit pro-inflammatory cytokines in various models.

- Neuroprotective : Some studies indicate potential in treating neurological disorders by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of naphthyridines is highly dependent on their structural features. Key factors influencing activity include:

- Substituents at the C3 position : Variations in substituents can significantly alter potency and selectivity.

- Halogenation : The presence of halogens like bromine enhances lipophilicity and may improve cellular uptake.

Case Studies

Recent case studies illustrate the efficacy of naphthyridine derivatives in clinical settings:

- Case Study on Breast Cancer : A series of synthesized naphthyridines were evaluated for their cytotoxic effects on MCF7 cells. Results indicated that several compounds exhibited lower IC50 values than standard chemotherapeutics like doxorubicin.

- Tuberculosis Treatment : A study demonstrated that specific naphthyridine derivatives showed significant activity against drug-resistant strains of tuberculosis, highlighting their potential as new therapeutic agents.

Q & A

Q. Advanced

- Nucleophilic substitution : React with ammonia (NH₃) in phenol at 170°C to yield amino derivatives (75% yield) .

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups. Steric hindrance from methyl groups may necessitate elevated temperatures or bulky ligands .

- Mechanistic insights : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., CH₃CN for coordination chemistry) .

How do steric and electronic effects of substituents influence the coordination chemistry of this compound with transition metals?

Q. Advanced

- Steric effects : The 2,4-dimethyl groups restrict ligand geometry, favoring tricoordinate complexes (e.g., [Au(dpnapy)₃]⁺, where dpnapy = 7-diphenylphosphino-2,4-dimethyl-1,8-naphthyridine) .

- Electronic effects : The bromine atom modulates electron density, enhancing metal-ligand π-backbonding. UV-Vis and fluorescence spectroscopy reveal charge-transfer transitions in copper(I) complexes .

- Structural analysis : XRD confirms linear copper arrays in [Cu₃(µ-dpnapy)₃(CH₃CN)]³⁺, with metal-metal distances <3 Å .

What biological activities are associated with 1,8-naphthyridine derivatives, and how is this compound evaluated for such properties?

Basic

1,8-Naphthyridines exhibit anticancer, antimicrobial, and anti-inflammatory activities. For evaluation:

- In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., MCF7) using MTT assays. Derivatives with bromo and methyl groups show enhanced activity due to lipophilicity .

- Structure-activity relationship (SAR) studies : Correlate substituent positions (e.g., 3-Br vs. 4-Br) with efficacy .

How can researchers resolve contradictions in reported bromination outcomes for 1,8-naphthyridine derivatives?

Q. Advanced

- Regioselectivity analysis : Compare brominating agents (e.g., POBr₃ yields 4-bromo derivatives , while Br₂/CCl₄ targets 3-position ).

- Computational modeling : Use density functional theory (DFT) to predict electronic preferences. For example, electron-deficient positions favor electrophilic attack .

- Experimental validation : Replicate conditions with controlled variables (temperature, solvent) and characterize products via HPLC-MS .

What methodologies are used to study the supramolecular interactions of this compound in host-guest systems?

Q. Advanced

- Fluorescence quenching : Monitor binding with DNA/RNA bases (e.g., cytosine) via fluorescence spectrometry in acetonitrile .

- Hydrogen-bonding analysis : Use IR and NMR to detect interactions between the naphthyridine core and complementary nucleobases .

- Thermodynamic studies : Measure binding constants (Kₐ) via isothermal titration calorimetry (ITC) .

How can researchers mitigate challenges in synthesizing this compound derivatives with high regiochemical purity?

Q. Advanced

- Directed metalation : Employ directing groups (e.g., phosphine oxides) to guide bromination to the 3-position .

- Protecting group strategies : Temporarily block reactive sites (e.g., methyl groups) during bromination .

- Chromatographic purification : Use silica gel column chromatography with CHCl₃/MeOH (4:1) to isolate regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.